molecular formula C17H16BrN3OS B12281230 4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide

4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B12281230
M. Wt: 390.3 g/mol
InChI Key: XGELOGISLOFOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a bromine atom, and a phenyl group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the bromine atom via bromination. The carboxamide group can be introduced through an amide coupling reaction. The phenyl group linked to the pyrazole moiety can be synthesized separately and then coupled to the thiophene ring through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-1H-pyrazole: A simpler compound with a similar pyrazole moiety.

    Thiophene-2-carboxamide: Lacks the bromine and pyrazole substituents but shares the thiophene and carboxamide groups.

    N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide is unique due to the combination of its bromine, pyrazole, and thiophene moieties, which confer specific chemical and biological properties that are not present in simpler analogs .

Properties

Molecular Formula

C17H16BrN3OS

Molecular Weight

390.3 g/mol

IUPAC Name

4-bromo-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H16BrN3OS/c1-21-10-14(9-20-21)13-4-2-12(3-5-13)6-7-19-17(22)16-8-15(18)11-23-16/h2-5,8-11H,6-7H2,1H3,(H,19,22)

InChI Key

XGELOGISLOFOSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CS3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.